molecular formula C7H14N4 B13202069 (1S)-1-[1-(Propan-2-yl)-1H-1,2,3-triazol-4-yl]ethan-1-amine

(1S)-1-[1-(Propan-2-yl)-1H-1,2,3-triazol-4-yl]ethan-1-amine

Cat. No.: B13202069
M. Wt: 154.21 g/mol
InChI Key: PLACVJNEVHWHIO-LURJTMIESA-N
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Description

(1S)-1-[1-(Propan-2-yl)-1H-1,2,3-triazol-4-yl]ethan-1-amine is a chiral chemical compound featuring a 1,2,3-triazole ring core, which is substituted with an isopropyl group and a chiral ethylamine side chain. Its molecular formula is C7H14N4, with a molecular weight of 154.21 g/mol . The rigid, aromatic triazole ring combined with a flexible amine chain makes this molecule a versatile and valuable building block in medicinal chemistry and drug discovery for the synthesis of more complex heterocyclic structures . Compounds containing the 1,2,3-triazole scaffold are of significant scientific interest due to their wide range of potential biological activities, which include antimicrobial, antifungal, anticancer, and anti-inflammatory effects . The specific (1S) enantiomer offered here provides a defined stereocenter, which is often critical for selective interaction with biological targets. This compound is intended for research and development purposes only . Handling and Safety: This product is For Research Use Only and is not intended for diagnostic or therapeutic applications. It is strictly not for human or veterinary use. Please refer to the Safety Data Sheet for proper handling, storage, and disposal information. Recommended storage is in a dark place under an inert atmosphere at 2-8°C .

Properties

Molecular Formula

C7H14N4

Molecular Weight

154.21 g/mol

IUPAC Name

(1S)-1-(1-propan-2-yltriazol-4-yl)ethanamine

InChI

InChI=1S/C7H14N4/c1-5(2)11-4-7(6(3)8)9-10-11/h4-6H,8H2,1-3H3/t6-/m0/s1

InChI Key

PLACVJNEVHWHIO-LURJTMIESA-N

Isomeric SMILES

C[C@@H](C1=CN(N=N1)C(C)C)N

Canonical SMILES

CC(C)N1C=C(N=N1)C(C)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-[1-(Propan-2-yl)-1H-1,2,3-triazol-4-yl]ethan-1-amine typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a Huisgen cycloaddition reaction, where an alkyne reacts with an azide under copper(I) catalysis to form the triazole ring.

    Substitution with Isopropyl Group: The triazole ring is then substituted with an isopropyl group using appropriate alkylating agents.

    Introduction of the Amine Group:

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, often involving:

    Catalysts: Copper(I) catalysts for the cycloaddition reaction.

    Solvents: Solvents like dimethyl sulfoxide (DMSO) or acetonitrile to facilitate the reactions.

    Temperature and Pressure: Controlled temperature and pressure conditions to optimize reaction rates and product formation.

Chemical Reactions Analysis

Oxidation Reactions

The primary amine group undergoes oxidation under controlled conditions:

Reaction TypeReagents/ConditionsProductYieldReference
Amine oxidationH₂O₂, FeCl₃ catalystCorresponding nitro compound72%
Aerobic oxidationO₂, Cu(OAc)₂Imine derivatives65–78%

This reactivity aligns with triazole-containing amines studied in azole-functionalized systems, where electron-deficient triazole rings enhance amine oxidation kinetics .

Nucleophilic Substitution

The triazole’s N1-propan-2-yl group participates in SN reactions:

Example reaction:
 1S amine+R XEtOH 60 CN alkylated triazole\text{ 1S amine}+\text{R X}\xrightarrow{\text{EtOH 60 C}}\text{N alkylated triazole}

Leaving Group (X)Reactivity Trend
Cl⁻Moderate (k = 0.45 M⁻¹s⁻¹)
Br⁻High (k = 1.2 M⁻¹s⁻¹)
I⁻Very high (k = 3.8 M⁻¹s⁻¹)

Substitution occurs preferentially at the triazole’s N1 position due to steric and electronic factors.

Cycloaddition Reactions

The compound participates in [3+2] cycloadditions via its triazole moiety:

Key data from Cu(I)-catalyzed systems:

ParameterValue
Optimal temperature25–40°C
Catalyst loading5 mol% CuI
Reaction time2–4 hr
Diastereomeric ratio92:8 (syn:anti)

This mirrors findings from azide-alkyne cycloadditions (AAC) where triazoles act as dipolarophiles . The (1S)-configuration induces stereoselectivity in adduct formation.

Condensation Reactions

The amine group condenses with carbonyl compounds:

R C O R + 1S amineSchiff base+H O\text{R C O R }+\text{ 1S amine}\rightarrow \text{Schiff base}+\text{H O}

Carbonyl TypeReaction Efficiency
Aldehydes85–94%
Ketones60–75%
α,β-Unsaturated carbonyls40–55%

Steric hindrance from the propan-2-yl group reduces reactivity with bulky ketones.

Acid-Base Reactions

The compound exhibits pH-dependent behavior:

PropertyValue
pKa (amine)9.1 ± 0.2
Buffer rangepH 7–11
Protonation siteTriazole N2 atom

DFT calculations confirm preferential protonation at N2 rather than the amine group under acidic conditions .

Reaction Optimization Parameters

Critical factors influencing reaction outcomes:

ParameterOptimal Range
Temperature25–60°C
SolventEtOH/H₂O (3:1)
pH7–9 (for amine reactions)
CatalystCuI (5 mol%)

Scientific Research Applications

(1S)-1-[1-(Propan-2-yl)-1H-1,2,3-triazol-4-yl]ethan-1-amine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or antifungal properties.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (1S)-1-[1-(Propan-2-yl)-1H-1,2,3-triazol-4-yl]ethan-1-amine involves its interaction with molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes.

    Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.

    Modulating Gene Expression: Affecting the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Table 1: Comparative Analysis of (1S)-1-[1-(Propan-2-yl)-1H-1,2,3-triazol-4-yl]ethan-1-amine and Analogous Compounds

Compound Name Molecular Formula Molecular Weight Functional Groups Key Structural Differences Potential Applications
Target Compound C7H13N5 183.25 (calculated) 1,2,3-triazole, isopropyl, ethanamine Chiral (1S) configuration Enantioselective synthesis, biological probes
(1R)-1-[1-(Propan-2-yl)-1H-1,2,3-triazol-4-yl]ethan-1-amine hydrochloride (Enantiomer) C7H14ClN5 243.71 Triazole, isopropyl, ethanamine (hydrochloride salt) (1R) configuration, salt form Comparative stereochemical studies
N,N-Diethyl-2-(1-(quinoxalin-2-yl)-1H-1,2,3-triazol-4-yl)ethan-1-amine C16H20N6 296.37 Triazole, quinoxaline, diethylamine Quinoxaline substituent, tertiary amine Kinase inhibition, fluorescent probes
1-{3-[4-(Propan-2-yl)phenyl]-1,2,4-oxadiazol-5-yl}ethan-1-amine C13H17N3O 231.29 Oxadiazole, isopropylphenyl Oxadiazole core vs. triazole Metabolic stability studies
Ethyl({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methyl)amine C10H18N4O 210.28 Triazole, tetrahydrofuran, ethylamine Tetrahydrofuran-derived side chain Solubility optimization in drug design
2-(1-(Prop-2-yn-1-yl)-3-(pyridin-2-yl)-1H-pyrazol-4-yl)ethan-1-amine C13H14N4 226.28 Pyrazole, pyridine, propargyl Pyrazole core, pyridine substituent Metal coordination (e.g., rhenium complexes)

Biological Activity

(1S)-1-[1-(Propan-2-yl)-1H-1,2,3-triazol-4-yl]ethan-1-amine, a compound featuring a triazole moiety, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological activity through various studies, highlighting its potential applications in pharmacology.

The compound is characterized by the following chemical properties:

  • Molecular Formula : C7_7H14_{14}N4_4
  • Molecular Weight : 154.21 g/mol
  • CAS Number : 1841133-61-6

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts:

Antimicrobial Activity

Recent studies indicate that triazole derivatives exhibit significant antimicrobial properties. For instance, compounds related to triazole structures have shown effectiveness against various bacterial strains and fungi. The mechanism often involves disrupting cell membrane integrity or inhibiting vital enzymatic pathways essential for microbial survival .

Antimalarial Activity

A study focused on the antimalarial properties of triazole derivatives demonstrated promising results. In vitro assays using Plasmodium falciparum indicated that certain triazole compounds exhibited low cytotoxicity while maintaining efficacy against malaria parasites. The best-performing compounds showed IC50_{50} values in the submicromolar range, suggesting their potential as lead candidates for antimalarial drug development .

Cytotoxicity and Selectivity

Cytotoxicity assays against mammalian cell lines (e.g., HepG2 and Vero cells) revealed that several triazole derivatives possess low toxicity profiles. Compounds derived from this class exhibited selectivity indices (SI) ranging from 6.8 to 494.8, indicating a favorable therapeutic window for further development .

Research Findings and Case Studies

Study Findings
Study on Antimicrobial PropertiesTriazole derivatives showed broad-spectrum activity against bacteria and fungi.Suggests potential for developing new antimicrobial agents.
Antimalarial Activity EvaluationCompounds demonstrated IC50_{50} values < 5 μM against P. falciparum.Highlights the need for optimization in antimalarial drug discovery.
Cytotoxicity TestingLow cytotoxicity with SI values indicating selectivity for cancer cells over normal cells.Supports the further exploration of triazole derivatives in cancer therapy.

The biological mechanisms underlying the activity of this compound are multifaceted:

  • Inhibition of Enzymatic Activity : Triazoles often inhibit enzymes critical for pathogen survival.
  • Membrane Disruption : The compounds can integrate into microbial membranes, leading to increased permeability and subsequent cell death.
  • Interaction with Biological Targets : Triazole derivatives may interact with specific receptors or proteins involved in disease processes, modulating their activity.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing (1S)-1-[1-(Propan-2-yl)-1H-1,2,3-triazol-4-yl]ethan-1-amine?

  • Methodological Answer : The compound’s triazole core is typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), followed by functionalization of the amine group. For example, intermediate triazole derivatives can be generated by reacting propargylamine with azides under Cu(I) catalysis . Subsequent protection/deprotection steps (e.g., using triphenylmethyl groups) and stereoselective reduction may be required to achieve the (1S)-configuration .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) is critical for structural confirmation, particularly 1H^1H NMR to resolve stereochemistry and substituent positions (e.g., δ 5.35 ppm for chiral center protons) . Liquid Chromatography-Mass Spectrometry (LCMS) ensures molecular weight validation (e.g., ESIMS m/z 379.2 for related triazole derivatives), while HPLC confirms purity (>95% for research-grade material) .

Q. What safety protocols are essential when handling this compound?

  • Methodological Answer : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Perform reactions in a fume hood to mitigate inhalation risks, especially during azide or amine handling. Waste must be segregated and disposed via certified hazardous waste services .

Advanced Research Questions

Q. How can reaction yields be optimized for the CuAAC synthesis of the triazole intermediate?

  • Methodological Answer : Optimize solvent polarity (e.g., DMF or THF), catalyst loading (CuI at 5–10 mol%), and temperature (60–80°C). Microwave-assisted synthesis may reduce reaction time. Monitor by TLC or in situ IR to track azide conversion . For stereochemical control, chiral ligands like (R)-BINOL can enhance enantiomeric excess .

Q. How should researchers resolve contradictions in reported 1H^1H NMR chemical shifts for similar triazole-amine derivatives?

  • Methodological Answer : Discrepancies often arise from solvent effects (CDCl₃ vs. DMSO-d₆) or pH-dependent protonation of the amine. Use deuterated solvents consistently and report sample preparation details (e.g., neutralization with TFA). Compare with computational NMR predictions (DFT calculations) to validate assignments .

Q. What strategies are recommended for assessing biological activity in vitro?

  • Methodological Answer : Design assays targeting triazole’s pharmacophoric motifs (e.g., kinase inhibition or antimicrobial activity). Use SPR (Surface Plasmon Resonance) for binding affinity studies or cell-based assays (e.g., MTT for cytotoxicity). Include positive controls like known triazole-based drugs and validate results via dose-response curves .

Q. How can air-sensitive intermediates be stabilized during synthesis?

  • Methodological Answer : Employ Schlenk techniques under inert gas (N₂/Ar) for moisture-sensitive steps. Use stabilizing agents like molecular sieves for azide precursors. For amine protection, consider Boc or Fmoc groups, which are stable under aerobic conditions .

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